6-Ethyl-5-methylpyrimidin-4(1H)-one

Description

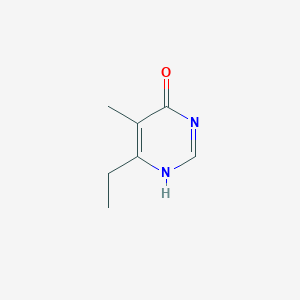

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-6-5(2)7(10)9-4-8-6/h4H,3H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLDIHHLPPKRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294963 | |

| Record name | 6-Ethyl-5-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124703-79-3 | |

| Record name | 6-Ethyl-5-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124703-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-5-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethyl-5-methylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways for 6 Ethyl 5 Methylpyrimidin 4 1h One

Classical Synthetic Approaches to 6-Ethyl-5-methylpyrimidin-4(1H)-one Derivatives

Traditional methods for constructing the pyrimidinone core have long been established, primarily relying on the condensation of three-component systems or the cyclization of pre-functionalized open-chain precursors.

Multi-Step Synthesis from Acetonitrile (B52724) and Related Precursors

While direct multi-step syntheses starting from simple precursors like acetonitrile are plausible, they often involve the initial construction of a more complex intermediate, such as a β-dicarbonyl compound. For the synthesis of this compound, a key intermediate would be 2-methyl-3-oxopentanoate. The synthesis of such precursors can be achieved through various classical organic reactions.

Ring Closure Reactions for Pyrimidinone Core Formation

The most prominent classical method for synthesizing dihydropyrimidinones is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgnih.gov This reaction, first reported in 1893, offers a direct route to the dihydropyrimidine (B8664642) core. wikipedia.org For the target molecule, this compound, the analogous dihydropyrimidine could be synthesized using an appropriate aldehyde, ethyl 2-methyl-3-oxopentanoate, and urea. Subsequent oxidation would then yield the final aromatic pyrimidinone.

The mechanism of the Biginelli reaction has been the subject of study, with a key step being the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the addition of the β-ketoester enolate and subsequent cyclization and dehydration to form the dihydropyrimidinone ring. wikipedia.org

Another classical approach involves the reaction of β-keto amides with other amides to form the 4(1H)-pyrimidinone ring. researchgate.net Furthermore, the Pinner synthesis provides a route to pyrimidines through the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com This can be adapted for pyrimidinone synthesis by using appropriate starting materials. The general mechanism for these ring closures involves the formation of a double bond, followed by a hydride transfer and protonation/deprotonation steps. umich.edu

| Reaction Name | Reactants | Key Features |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | One-pot, three-component reaction leading to dihydropyrimidinones. wikipedia.orgnih.gov |

| Pinner Synthesis | 1,3-Dicarbonyl Compound, Amidine | A versatile method for pyrimidine (B1678525) synthesis, adaptable for pyrimidinones (B12756618). mdpi.com |

| From β-Keto Amides | β-Keto Amide, Amide | A direct condensation method to form the pyrimidinone ring. researchgate.net |

Modern and Sustainable Synthetic Strategies for this compound

In recent years, the focus of synthetic chemistry has shifted towards developing more environmentally benign and efficient processes. This has led to the application of green chemistry principles and advanced technologies in the synthesis of pyrimidinone derivatives.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. nih.govbenthamdirect.comnih.gov For pyrimidine synthesis, this includes the use of greener solvents, catalysts, and reaction conditions. rasayanjournal.co.in Strategies such as solvent-free reactions, often employing mechanical methods like ball milling, have been developed to afford high yields of dihydropyrimidine derivatives under catalyst-free conditions. mdpi.com

The use of multicomponent reactions (MCRs) like the Biginelli reaction is inherently green as it reduces the number of synthetic steps and purification stages, thus minimizing waste. rasayanjournal.co.in The development of reusable and non-toxic catalysts is another key area of green pyrimidine synthesis. nih.govbenthamdirect.comeurekaselect.com

Microwave-Assisted and Flow Chemistry Applications for Enhanced Synthesis

Modern technologies like microwave irradiation and flow chemistry have been instrumental in improving the synthesis of heterocyclic compounds, including pyrimidinones.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, increase yields, and often improve product purity compared to conventional heating methods. benthamdirect.com The Biginelli reaction, for instance, has been successfully performed under microwave irradiation, often in solvent-free conditions, leading to excellent yields in a matter of minutes. mdpi.comtandfonline.comchemrxiv.orgresearchgate.net Various catalysts, including iodine and acid-functionalized polymers, have been employed in these microwave-assisted syntheses. tandfonline.comchemrxiv.org

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes researchgate.net |

| Yield | Often moderate | Generally high to excellent chemrxiv.org |

| Conditions | Often requires reflux in organic solvents | Can be performed solvent-free tandfonline.comresearchgate.net |

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. sci-hub.sedurham.ac.uk The synthesis of heterocycles in flow reactors allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and cleaner reactions. uc.ptmdpi.comacs.org Sequential flow processes, where multiple reaction steps are performed in a continuous sequence without isolating intermediates, are particularly efficient for constructing complex molecules. uc.pt This technology is well-suited for the multi-step synthesis of functionalized pyrimidinones like this compound.

Chemo- and Regioselectivity in the Functionalization of this compound

The functionalization of the pre-formed pyrimidine ring is a key strategy for creating diverse derivatives. Achieving chemo- and regioselectivity in these reactions is crucial for obtaining the desired product without the need for complex protection and deprotection steps.

The pyrimidine ring has multiple positions that can be functionalized (C2, C4, C5, C6). The inherent electronic properties of the ring, with its electron-deficient nitrogen atoms, influence the reactivity of the carbon atoms. youtube.com Nucleophilic attack, for example, is generally favored at the C4 and C6 positions. researchgate.net

The introduction of substituents onto the pyrimidine ring can be controlled by the choice of reagents and reaction conditions. For instance, the use of specific organometallic reagents like TMPMgCl·LiCl allows for the regioselective magnesiation and subsequent functionalization of all positions on the pyrimidine ring. thieme-connect.de The presence of existing substituents on the ring also directs the position of further functionalization. For example, the C-6 alkylation of pyrimidine derivatives can be achieved through lithiation followed by reaction with an appropriate electrophile. nih.gov

In the context of this compound, controlling the reactivity of the ethyl and methyl groups, as well as the remaining C2 position and the N1-H, is essential for selective transformations. The development of selective functionalization reactions is an active area of research, aiming to provide efficient access to a wide range of pyrimidine-based compounds. nih.gov

Mechanistic Investigations of Key Synthetic Transformations Involving the this compound Scaffold

The reaction likely initiates with the nucleophilic attack of one of the amino groups of formamidine (B1211174) on the more electrophilic ketone carbonyl group of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrimidinone ring.

The proposed mechanistic pathway can be broken down into the following key steps:

Nucleophilic Addition: The reaction commences with the addition of a nitrogen atom from formamidine to the ketonic carbonyl carbon of ethyl 2-methyl-3-oxopentanoate. This step is often the rate-determining step and can be facilitated by acid or base catalysis.

Formation of a Hemiaminal Intermediate: This addition leads to the formation of an unstable hemiaminal intermediate.

Intramolecular Cyclization: The second amino group of the formamidine moiety then attacks the ester carbonyl group, leading to the formation of a cyclic intermediate.

Dehydration and Tautomerization: The cyclic intermediate undergoes dehydration (loss of a water molecule) and elimination of ethanol (B145695) from the ester group to form the aromatic pyrimidinone ring. The final product, this compound, exists in tautomeric equilibrium with its 4-hydroxypyrimidine (B43898) form.

Process Optimization and Scalability Considerations for Academic Synthesis of this compound

For the academic-scale synthesis of this compound, several factors need to be considered to optimize the reaction and ensure its scalability for laboratory purposes. These considerations are based on general principles of process chemistry applied to similar heterocyclic syntheses.

Optimization of Reaction Parameters:

The yield and purity of the final product can be significantly influenced by various reaction parameters. A systematic study of these parameters is crucial for developing an efficient and reproducible synthetic protocol.

| Parameter | Considerations for Optimization | Potential Impact on Yield and Purity |

| Solvent | The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction rate. Protic solvents like ethanol and methanol (B129727) are commonly used. | An optimal solvent will ensure all components remain in solution, facilitating the reaction and minimizing side products. |

| Catalyst | Both acid (e.g., HCl, H₂SO₄) and base (e.g., NaOEt, K₂CO₃) catalysis can be employed. The choice and concentration of the catalyst need to be optimized. | A suitable catalyst can significantly reduce reaction times and improve yields by accelerating the rate-determining steps. |

| Temperature | The reaction temperature will influence the rate of reaction. Higher temperatures generally lead to faster reactions but can also promote the formation of impurities. | Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation or side reactions. |

| Reaction Time | Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time. | Stopping the reaction at the right time can prevent the formation of degradation products and maximize the yield of the desired compound. |

| Stoichiometry | The molar ratio of the reactants (β-ketoester and formamidine) should be optimized to ensure complete conversion of the limiting reagent. | Using a slight excess of one reagent may drive the reaction to completion but can complicate purification. |

Scalability Considerations for Academic Synthesis:

Scaling up a reaction from a few milligrams to a multi-gram scale for academic research requires careful consideration of several factors to maintain safety, efficiency, and product quality.

| Factor | Scalability Consideration |

| Heat Transfer | Exothermic reactions can become difficult to control on a larger scale. Ensuring efficient stirring and external cooling is crucial. |

| Reagent Addition | The rate of addition of reagents, especially if the reaction is exothermic, may need to be controlled to maintain a safe and steady reaction temperature. |

| Work-up and Purification | Extraction and purification methods that are feasible on a small scale may become cumbersome and less efficient on a larger scale. Alternative methods like crystallization may need to be developed. |

| Safety | A thorough safety assessment of all reactants, intermediates, and products is essential before scaling up any chemical synthesis. |

By systematically optimizing the reaction conditions and carefully considering the challenges of scaling up, a robust and reliable method for the academic synthesis of this compound can be established.

Advanced Spectroscopic and Crystallographic Elucidation of 6 Ethyl 5 Methylpyrimidin 4 1h One Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

For a definitive structural assignment of 6-Ethyl-5-methylpyrimidin-4(1H)-one, high-resolution NMR spectroscopy would be indispensable.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons. However, for an unambiguous assignment of each signal to a specific atom in the molecule, two-dimensional NMR techniques are crucial.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity within the ethyl group (the -CH₂- and -CH₃ protons).

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms, linking the ethyl and methyl protons to their respective carbon signals.

Single-Crystal X-ray Diffraction Analysis

This technique provides the most definitive three-dimensional structure of a molecule in the solid state, assuming a suitable single crystal can be grown.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry would be used to confirm the molecular weight of the compound and to study its fragmentation patterns under ionization. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₇H₁₀N₂O). Analysis of the fragmentation pattern in the mass spectrum would show characteristic losses of fragments, such as the ethyl group or parts of the pyrimidine (B1678525) ring, which can provide further structural confirmation.

While the methodologies for these analyses are standard, the specific application to and resulting data for this compound are not currently present in accessible scientific databases and literature. Without these foundational research findings, a detailed and accurate article cannot be constructed.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a chemical formula of C₇H₁₀N₂O, the exact mass can be calculated by summing the masses of its constituent isotopes.

The expected monoisotopic mass is crucial for confirming the compound's identity in complex mixtures. While direct experimental HRMS data for this specific compound is not widely published, data for analogous structures like 6-methyl-4(1H)-pyrimidinone (C₅H₆N₂O) is available, which shows a molecular weight of 110.114 g/mol nist.gov. Based on its constituent atoms, the calculated properties for this compound are presented below.

Table 1: Calculated Elemental and Mass Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₁₀N₂O |

| Monoisotopic Mass | 138.07931 u |

| Nominal Mass | 138 u |

| Average Mass | 138.167 g/mol |

| Elemental Composition | C: 60.85%, H: 7.30%, N: 20.27%, O: 11.58% |

This data is calculated based on the chemical formula and has not been determined from experimental HRMS measurements of the target compound.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Probing

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting fragment ions. This fragmentation pattern serves as a molecular fingerprint, allowing for the elucidation of the compound's structure.

Studies on the mass spectral fragmentation of pyrimidine derivatives show that fragmentation typically initiates with the loss of substituents from the ring, followed by cleavage of the pyrimidine ring itself researchgate.netsapub.orgsphinxsai.com. For this compound, the fragmentation under electron impact (EI) would likely follow predictable pathways. The NIST mass spectrum for the closely related 6-methyl-4(1H)-pyrimidinone provides a useful reference for the fragmentation of the core ring structure nist.gov.

A plausible fragmentation pathway would involve:

Loss of an ethyl radical (•C₂H₅): A primary fragmentation event could be the cleavage of the C-C bond to lose the ethyl group, resulting in a significant fragment ion.

Loss of a methyl radical (•CH₃): Subsequent or alternative fragmentation could involve the loss of the methyl group.

Ring Cleavage: Following the initial losses, the pyrimidinone ring itself would fragment. Common pathways for pyrimidine rings involve retro-Diels-Alder (RDA) reactions or sequential loss of small neutral molecules like CO, HCN, or N₂. Studies on pyrimidinethiones, which are structurally analogous, show that the pyrimidine ring is relatively stable and fragments after the loss of side groups sapub.org.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 138.08 | 123.06 | •CH₃ | [M-CH₃]⁺ |

| 138.08 | 109.06 | •C₂H₅ | [M-C₂H₅]⁺ |

| 138.08 | 95.05 | CO + •CH₃ | [M-CO-CH₃]⁺ |

| 123.06 | 95.05 | CO | [M-CH₃-CO]⁺ |

| 109.06 | 81.04 | CO | [M-C₂H₅-CO]⁺ |

This table represents a predictive model based on known fragmentation patterns of similar molecules and is not based on direct experimental MS/MS data of the target compound.

Vibrational Spectroscopy (IR, Raman) and Electronic Spectroscopy (UV-Vis) for Complementary Structural Insights

Vibrational and electronic spectroscopy offer complementary views of the molecular structure. Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing information about functional groups and bond strengths. UV-Vis spectroscopy examines electronic transitions, which are characteristic of the molecule's conjugated system.

Vibrational Spectroscopy (IR and Raman) The IR and Raman spectra of this compound are expected to show characteristic bands for the pyrimidinone ring and its alkyl substituents. The lactam form (pyrimidin-4(1H)-one) is generally the more stable tautomer.

C=O Stretch: A strong absorption band is expected in the IR spectrum between 1650 and 1700 cm⁻¹ corresponding to the carbonyl group of the lactam.

C=N and C=C Stretches: The pyrimidine ring will exhibit several stretching vibrations for C=N and C=C bonds in the 1400-1600 cm⁻¹ region.

N-H Stretch: A broad band is anticipated in the region of 3100-3300 cm⁻¹ for the N-H stretching vibration of the amide within the ring.

C-H Stretches: Sharp bands for the sp³ C-H stretching of the ethyl and methyl groups will appear in the 2850-3000 cm⁻¹ range.

Ring Vibrations: Raman spectroscopy is particularly sensitive to the vibrations of the pyrimidine ring itself. Studies on pyrimidine and its derivatives show characteristic ring breathing modes and other skeletal vibrations below 1400 cm⁻¹ mdpi.comresearchgate.netresearchgate.net.

Electronic Spectroscopy (UV-Vis) The UV-Vis spectrum of this compound is determined by the electronic transitions within the conjugated pyrimidinone system. Pyrimidinone derivatives typically exhibit strong absorption bands in the UV region. Studies on related pyrimidinone compounds show absorption maxima (λ_max) associated with π→π* and n→π* transitions nih.gov. For instance, 6-hydroxy-4(1H)-pyrimidinone, a related tautomer, displays a UV absorption profile with distinct peaks nist.gov. The presence of alkyl substituents is expected to cause a slight bathochromic (red) shift compared to the unsubstituted pyrimidinone core.

Table 3: Expected Spectroscopic Features for this compound

| Spectroscopy Type | Region/Wavelength | Assignment |

| IR | 3100-3300 cm⁻¹ | N-H stretching (amide) |

| IR | 2850-3000 cm⁻¹ | C-H stretching (alkyl) |

| IR | 1650-1700 cm⁻¹ | C=O stretching (lactam) |

| IR/Raman | 1400-1600 cm⁻¹ | C=C and C=N ring stretching |

| Raman | 600-1200 cm⁻¹ | Pyrimidine ring breathing/deformation modes |

| UV-Vis | ~220-280 nm | π→π* and n→π* transitions |

This table is predictive and based on data from analogous compounds.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration of Chiral Analogues of this compound

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if a chiral center were introduced into its structure, for example by replacing the ethyl group with a chiral substituent, the resulting enantiomers could be distinguished using chiroptical spectroscopy techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD).

Chiroptical spectroscopy measures the differential absorption of left- and right-circularly polarized light mdpi.com.

Circular Dichroism (CD): This technique is used to determine the enantiomeric purity and absolute configuration of chiral molecules. Enantiomers of a chiral analogue of this compound would produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum, which correspond to the electronic transitions observed in the UV-Vis spectrum, are characteristic of a specific enantiomer. Studies on other chiral heterocyclic systems, such as hemiporphyrazines, demonstrate how CD spectra can be used to assign absolute configurations, often supported by theoretical calculations nih.gov.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized light in the infrared region. It provides detailed stereochemical information based on the molecule's vibrational modes. For a chiral pyrimidinone analogue, VCD could offer an unambiguous determination of its absolute configuration in solution by comparing the experimental spectrum to quantum chemical predictions.

The application of these techniques would be essential for the stereochemical characterization of any synthesized chiral derivatives of this compound, which could be relevant in fields where stereoisomerism dictates biological activity or material properties.

Computational and Theoretical Investigations of 6 Ethyl 5 Methylpyrimidin 4 1h One

Quantum Chemical Calculations (DFT, Ab Initio) on 6-Ethyl-5-methylpyrimidin-4(1H)-one

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic characteristics of molecules. While specific research exclusively on this compound is limited, extensive studies on related pyrimidinone derivatives provide a strong basis for understanding its properties. acs.orgpsu.edursc.org

Electronic Structure, Frontier Molecular Orbitals, and Charge Distribution

The electronic structure of this compound is defined by the arrangement of its constituent atoms and their valence electrons. The pyrimidinone ring, a core feature, is a heterocyclic system with alternating double bonds and nitrogen atoms, leading to a delocalized π-electron system. The ethyl and methyl substituents on the ring further influence the electronic distribution.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity. For pyrimidinone derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.

Charge distribution analysis reveals the partial positive and negative charges on each atom within the molecule. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. In this compound, the nitrogen and oxygen atoms of the pyrimidinone ring are expected to carry partial negative charges, making them potential sites for electrophilic attack or hydrogen bond donation. Conversely, the adjacent carbon atoms and the hydrogen on the nitrogen at position 1 are likely to have partial positive charges.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Based on Similar Pyrimidinone Derivatives)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Reactivity Descriptors and Electrostatic Potential Maps

Reactivity descriptors, derived from the electronic structure, provide quantitative measures of a molecule's reactivity. These include ionization potential, electron affinity, and global hardness and softness. The ionization potential is related to the HOMO energy and indicates the ease with which an electron can be removed. Electron affinity, related to the LUMO energy, describes the ability of the molecule to accept an electron.

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would likely show negative potential (typically colored red) around the carbonyl oxygen and the ring nitrogens, indicating regions prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton, making it a likely site for nucleophilic attack. These maps are invaluable for predicting how the molecule will interact with other molecules and biological targets. rsc.org

Molecular Dynamics (MD) Simulations of this compound in Diverse Environments

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational changes and interactions with their surroundings. kashanu.ac.irarxiv.orgyoutube.com

Solvation Effects and Conformational Dynamics in Solution

The behavior of this compound in solution is significantly influenced by the solvent. MD simulations can model how solvent molecules, such as water, arrange themselves around the solute and how this affects the solute's conformation. The ethyl group attached to the pyrimidinone ring has rotational freedom, and MD simulations can predict the most stable conformations in different solvents. The simulations can also reveal the extent of hydrogen bonding between the pyrimidinone's N-H and C=O groups and polar solvent molecules.

Ligand-Biomolecule Interaction Simulations (Non-Clinical Context)

In a non-clinical, academic research context, MD simulations can be used to explore the interactions between this compound and biomolecules like proteins or nucleic acids. nih.gov These simulations can provide a dynamic view of how the ligand binds to a target, including the stability of the interaction over time and the specific hydrogen bonds and hydrophobic interactions that are formed. This information is crucial for understanding the molecular basis of a ligand's potential biological activity.

Molecular Docking and Homology Modeling for Potential Biological Target Identification (Academic Research)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. mdpi.comnih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a known target structure.

For this compound, molecular docking studies could be performed against a range of potential biological targets to identify those with the highest binding affinity. The pyrimidine (B1678525) scaffold is a common feature in many biologically active compounds, including kinase inhibitors and antivirals. mdpi.comnih.gov Docking studies could therefore explore the binding of this compound to the active sites of various enzymes.

In cases where the three-dimensional structure of a potential target protein is unknown, homology modeling can be used to construct a model based on the known structure of a related protein. This model can then be used for subsequent docking studies with this compound. The results of these computational studies can provide valuable hypotheses about the potential biological targets of the compound, which can then be tested experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational tool in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. For derivatives of this compound, QSAR studies can elucidate the key structural features that influence their therapeutic effects, such as antimicrobial or anticancer activities.

The development of a robust QSAR model for this compound derivatives typically involves the following steps:

Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities is compiled. This set is then divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each derivative. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are employed to establish a mathematical relationship between the molecular descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques. Statistical parameters such as the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE) are used to evaluate the model's robustness and predictability. nih.govacs.org

Studies on similar pyrimidine and dihydropyrimidinone derivatives have shown that topological and autocorrelated descriptors are often crucial in determining their biological activity. acs.orgnih.gov For instance, a hypothetical QSAR study on a series of this compound derivatives might yield an equation like:

pIC₅₀ = 0.87(Topological Descriptor A) - 0.54(Steric Descriptor B) + 1.23(Electronic Descriptor C) + 2.45*

This equation would suggest that certain topological and electronic features enhance the biological activity, while increased steric bulk might be detrimental.

Table 1: Hypothetical QSAR Model Statistics for this compound Derivatives

| Parameter | Value | Description |

| R² | 0.92 | Coefficient of determination for the training set |

| Q² | 0.85 | Cross-validated correlation coefficient |

| RMSE | 0.15 | Root Mean Square Error |

| F-test | 120.5 | Statistical significance of the model |

These values would indicate a QSAR model with good predictive ability, capable of guiding the design of new, more potent derivatives of this compound.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions can be validated against experimental data, providing a deeper understanding of the molecule's structure and vibrational modes.

The process typically involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized using a suitable DFT functional, such as B3LYP, and a basis set. aip.org

Frequency Calculation: Vibrational frequencies are calculated for the optimized geometry. These frequencies correspond to the infrared (IR) and Raman spectral bands.

NMR Chemical Shift Calculation: The nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) are also computed.

Comparison with Experimental Data: The calculated spectroscopic data are then compared with experimentally obtained spectra. researchgate.net Discrepancies between theoretical and experimental values can often be reconciled by applying scaling factors or considering environmental effects, such as the solvent. researchgate.net

For this compound, theoretical calculations can predict the characteristic vibrational frequencies associated with the C=O stretching of the pyrimidinone ring, the N-H bending, and the various C-H vibrations of the ethyl and methyl groups. Similarly, the ¹H and ¹³C NMR chemical shifts for each unique proton and carbon atom in the molecule can be predicted.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |

| IR: C=O Stretch (cm⁻¹) | 1680 | 1675 |

| **IR: N-H Bend (cm⁻¹) ** | 1550 | 1542 |

| ¹H NMR: -CH₂- (ppm) | 2.60 | 2.55 |

| ¹H NMR: -CH₃ (ring, ppm) | 2.10 | 2.08 |

| ¹³C NMR: C=O (ppm) | 165.2 | 164.8 |

| ¹³C NMR: C-ethyl (ppm) | 18.5 | 18.2 |

The close agreement between the predicted and experimental data, as shown in the hypothetical table above, would validate the computational model and confirm the structural assignment of this compound. Such studies are crucial for the unambiguous characterization of novel compounds. aip.org The combination of theoretical calculations and experimental measurements provides a comprehensive understanding of the molecular properties of this compound.

Molecular Mechanisms of Action and Biochemical Interactions of 6 Ethyl 5 Methylpyrimidin 4 1h One

Enzyme Inhibition and Activation Mechanisms by 6-Ethyl-5-methylpyrimidin-4(1H)-one

Scientific inquiry into how this compound may act as an inhibitor or activator of enzymes is a critical step in understanding its potential biological role. This would typically involve identifying specific enzyme targets and characterizing the nature of the interaction.

Identification of Specific Enzyme Targets and Kinetic Analysis (in vitro)

No studies have been published that identify specific enzyme targets for this compound. Consequently, there is no available data from in vitro kinetic analyses, such as the determination of inhibition constants (Kᵢ) or activation constants (Kₐ), which would be essential for understanding the potency and mechanism of enzyme modulation.

Allosteric Modulation versus Active Site Binding Investigations

The differentiation between allosteric modulation and direct active site binding is a key aspect of mechanistic studies. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. In contrast, active site binding involves direct competition with the substrate. Without identified enzyme targets for this compound, no investigations into these distinct modes of interaction have been conducted.

Receptor Binding and Modulation by this compound Derivatives

The interaction of small molecules with cellular receptors is a fundamental mechanism for signal transduction and physiological regulation. Research in this area for derivatives of this compound would be crucial for determining their potential as therapeutic agents.

Ligand-Receptor Affinity and Selectivity Studies (in vitro)

There are no published in vitro studies that measure the binding affinity (e.g., Kᵢ, Kₔ) and selectivity of this compound or its close derivatives for any specific receptors. Such studies are necessary to understand the compound's potential to elicit a biological response through receptor-mediated pathways.

Exploration of Downstream Signaling Pathway Perturbations (Cellular Level)

The binding of a ligand to a receptor typically initiates a cascade of intracellular events known as downstream signaling. Investigations at the cellular level to observe perturbations in these pathways following exposure to this compound have not been reported.

Interactions with Nucleic Acids (DNA/RNA) and Other Relevant Biomolecules

Certain small molecules can exert their effects by directly interacting with nucleic acids, such as DNA or RNA, or with other essential biomolecules. These interactions can lead to the modulation of gene expression or other cellular processes. The pyrimidine (B1678525) structure is a fundamental component of nucleic acids. However, there is no available research documenting any direct interactions between this compound and nucleic acids or other biomolecules.

Cellular Uptake and Intracellular Localization Mechanisms of this compound (Research Probes)

There is no available information detailing the mechanisms by which this compound enters cells or where it localizes within the intracellular environment. Studies investigating its potential as a research probe to explore these processes have not been found.

Biophysical Characterization of this compound-Biomolecule Complexes

Information regarding the biophysical properties of complexes formed between this compound and biomolecules is not available. Consequently, data tables and detailed research findings on this topic cannot be provided.

Structure Activity Relationship Sar and Rational Design of 6 Ethyl 5 Methylpyrimidin 4 1h One Analogues

Systematic Modification Strategies for the 6-Ethyl-5-methylpyrimidin-4(1H)-one Core Structure

Systematic modifications of the this compound core are fundamental to understanding its interaction with biological targets and to developing more potent and specific derivatives. These strategies typically involve altering substituents on the pyrimidine (B1678525) ring and exploring bioisosteric replacements of the heterocyclic core itself.

Substituent Effects on the Pyrimidine Ring and Carbonyl Moiety

The electronic and steric properties of substituents on the pyrimidine ring can significantly influence the molecule's biological activity. Research on related pyrimidinone scaffolds has demonstrated that even minor changes to these substituents can lead to substantial differences in potency and selectivity. For instance, in a series of 5-alkyl-6-substituted-2-thiopyrimidin-4(3H)-ones evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the nature of the substituents at both the C5 and C6 positions played a critical role in their antiviral activity. nih.gov

The carbonyl moiety at the C4 position is a key feature, often involved in hydrogen bonding interactions with target proteins. Modifications to this group are generally less common as it is often crucial for maintaining the core pharmacophore. However, its electronic environment can be modulated by the substituents on the pyrimidine ring, thereby influencing its hydrogen bonding capacity.

Heterocyclic Ring Bioisosteric Replacements

For example, the pyrazolo[3,4-d]pyrimidine scaffold is a well-known bioisostere of the purine (B94841) and pyrimidine rings and has been successfully employed in the development of various kinase inhibitors. nih.gov This is due to its ability to mimic the hydrogen bonding pattern of adenine (B156593) in the ATP binding site of kinases. nih.gov Other potential bioisosteric replacements for the pyrimidinone ring could include thienopyrimidines, pyridopyrimidines, or even non-heterocyclic scaffolds that can present the key functional groups in a similar spatial arrangement. For instance, the substitution of a quinoline (B57606) ring with a thienopyrimidine has been explored in the context of kinase inhibitors. mdpi.com

Exploration of Side Chain Modifications (Ethyl and Methyl Groups) and Their Impact on Activity

The ethyl group at the C6 position and the methyl group at the C5 position are defining features of the this compound scaffold. Modifications of these alkyl side chains can have a profound impact on the compound's interaction with its biological target, influencing factors such as binding affinity, selectivity, and metabolic stability.

In studies on related 5-alkyl-6-substituted-pyrimidin-4(1H)-ones, the size and nature of the alkyl group at the C5 position were found to be important for activity. While a methyl group was well-tolerated, increasing the size of the alkyl chain did not always lead to improved potency. nih.gov Similarly, modifications to the substituent at the C6 position, which in this case is an ethyl group, can significantly modulate activity. For example, replacing the ethyl group with larger, more complex arylmethyl groups has been shown to enhance the inhibitory activity of certain pyrimidinone derivatives against HIV-1 reverse transcriptase. nih.gov

The following table summarizes the impact of side-chain modifications on the activity of a closely related series of 2-thiouracil (B1096) derivatives, which can provide insights into the potential effects of similar modifications on the this compound scaffold.

| Compound | C5-Substituent | C6-Substituent | Biological Activity (EC50, µM) against HIV-1 WT |

| Analogue 1 | -CH3 | -CH2-Ph | >125 |

| Analogue 2 | -C2H5 | -CH2-Ph | 12.0 |

| Analogue 3 | -C2H5 | -CH2-(2-Cl-Ph) | 1.40 |

| Analogue 4 | -C2H5 | -CH2-(2-F-Ph) | 0.89 |

| Analogue 5 | -C2H5 | -CH2-(2-Cl, 6-F-Ph) | 0.19 |

Data adapted from a study on 2-thiopyrimidin-4(3H)-ones. nih.gov The table illustrates how modifications at the C5 and C6 positions influence antiviral activity.

SAR Studies on this compound Leading to Enhanced Molecular Interactions

Detailed SAR studies aim to elucidate the specific interactions between a ligand and its target protein, guiding the design of analogues with improved affinity and selectivity. For the this compound scaffold, this involves understanding how each part of the molecule contributes to binding.

Molecular modeling and X-ray crystallography of related pyrimidinone inhibitors bound to their targets have revealed key interactions. For instance, the pyrimidinone core often forms crucial hydrogen bonds with the protein backbone. The substituents at the C5 and C6 positions typically occupy hydrophobic pockets within the binding site. The ethyl and methyl groups of this compound would be expected to engage in van der Waals interactions within such pockets.

By systematically altering the size, shape, and electronic properties of these substituents, it is possible to optimize these interactions. For example, introducing a halogen atom onto an aromatic ring at the C6 position can lead to favorable halogen bonding or improved hydrophobic interactions, as seen in the increased potency of halogenated benzyl-substituted pyrimidinones (B12756618). nih.gov

Rational Design Principles for Novel this compound Derivatives

The insights gained from SAR studies provide the foundation for the rational design of novel derivatives with enhanced properties. Key principles for the design of new analogues based on the this compound scaffold include:

Scaffold Hopping and Bioisosterism : Replacing the core pyrimidinone ring with other heterocyclic systems to explore new intellectual property space and improve physicochemical properties. nih.gov

Structure-Based Design : Utilizing the three-dimensional structure of the target protein to design ligands that fit snugly into the binding site and form optimal interactions.

Fragment-Based Drug Discovery : Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads.

Privileged Scaffolds : Recognizing that the pyrimidinone motif is a "privileged structure" for certain biological targets, such as kinases, and using this knowledge to guide the design of new inhibitors. nih.gov

A successful example of rational design in a related class of compounds involved the isosteric replacement of the quinazoline (B50416) core of known kinase inhibitors with a pyrazolo[3,4-d]pyrimidine core, leading to new dual inhibitors of EGFR and ErbB2. nih.gov

High-Throughput Screening (HTS) and Combinatorial Library Design Based on the this compound Scaffold

High-throughput screening (HTS) is a powerful tool for discovering new lead compounds from large chemical libraries. chemdiv.com A library of compounds based on the this compound scaffold can be synthesized and screened against a variety of biological targets to identify new activities.

Combinatorial chemistry allows for the rapid synthesis of a large number of derivatives by systematically combining different building blocks. For the this compound scaffold, a combinatorial library could be designed by varying the substituents at the N1 and N3 positions of the pyrimidine ring, as well as by introducing a diverse set of chemical moieties at the C2, C5, and C6 positions.

The design of such libraries should aim for structural diversity while maintaining drug-like properties. thermofisher.com Modern approaches to library design often focus on creating focused libraries that are enriched with compounds predicted to be active against a specific target or target family. pharm.ai For instance, a library of this compound analogues could be designed to target the ATP-binding site of kinases, given the prevalence of the pyrimidine scaffold in this class of inhibitors.

Derivatization Strategies and Applications of 6 Ethyl 5 Methylpyrimidin 4 1h One in Chemical Biology

Synthesis of Chemical Probes and Affinity Tags Based on 6-Ethyl-5-methylpyrimidin-4(1H)-one

Chemical probes are indispensable for dissecting complex biological pathways. nih.govchemicalprobes.org They are designed to interact with specific cellular components, enabling researchers to investigate target engagement, determine subcellular localization, and identify binding partners. rsc.orgeubopen.org The synthesis of probes from a lead compound like this compound involves appending functional moieties such as fluorophores or affinity tags to the core structure.

Labeling a bioactive small molecule with a fluorescent tag is a powerful method for visualizing its distribution within cells and identifying its site of action. nih.gov This approach was successfully employed using a close derivative of the target compound, demonstrating the feasibility of this strategy.

Researchers designed and synthesized fluorescent probes based on a related antiosteoporotic agent, QOA-8a (2-(4-chlorobenzyl)-6-ethyl-5-methylpyrimidin-4(1H)-one), to investigate its molecular mechanism. nih.gov By attaching a fluorescent group, they created probes that retained biological activity. One such probe, compound 12 , showed potent inhibition of osteoclast formation. nih.gov Microscopy experiments revealed that the probe accumulated specifically in the fusing region of pre-osteoclasts, providing crucial insight into the location of its molecular target. nih.gov

This same strategy can be conceptually applied to this compound. A fluorescent dye could be linked to a position on the pyrimidinone ring that does not interfere with its biological activity. The resulting probe would allow for direct visualization of the compound's uptake, distribution, and accumulation in subcellular compartments, aiding in the elucidation of its mechanism of action. nih.gov

Table 1: Example of a Fluorescent Probe Based on a Related Pyrimidinone Scaffold

| Compound | Parent Molecule | Application | Key Finding |

|---|

| Probe 12 | QOA-8a | Subcellular localization during osteoclast formation nih.gov | Accumulated in the fusing region of osteoclasts, narrowing the search for its protein target. nih.gov |

Identifying the specific protein targets of a bioactive small molecule is a central challenge in drug discovery and chemical biology. nih.gov Affinity probes are designed for this purpose. They typically consist of three components: the parent molecule for target binding, a reactive group for covalent crosslinking, and a reporter tag (e.g., biotin) for enrichment and detection. nih.govnih.gov

An affinity probe based on this compound could be synthesized by introducing a photo-reactive group, such as a benzophenone (B1666685), and a biotin (B1667282) tag. The general workflow for using such a probe involves several steps:

Incubation: The probe is incubated with a cell lysate or tissue homogenate to allow it to bind to its protein targets. nih.gov

Photo-crosslinking: The mixture is exposed to a specific wavelength of UV light, which activates the benzophenone moiety, causing it to form a covalent bond with the nearest protein target. nih.gov

Enrichment: The biotinylated probe-protein complexes are captured and isolated using streptavidin-coated beads. nih.gov

Identification: The bound proteins are eluted, separated by gel electrophoresis, and identified using mass spectrometry. nih.gov

This photo-affinity labeling strategy is a powerful, unbiased method to "fish" for the cellular partners of this compound, providing direct evidence of its molecular interactions. nih.gov

Table 2: Conceptual Components of an Affinity Probe for this compound

| Component | Example Moiety | Function |

|---|---|---|

| Parent Molecule | This compound | Binds to the specific protein target(s). |

| Reactive Group | Benzophenone | Forms a covalent bond with the target upon UV activation (photo-affinity labeling). nih.gov |

| Reporter Tag | Biotin | Enables purification and enrichment of the probe-protein complex via streptavidin affinity chromatography. nih.gov |

| Linker | Polyethylene (B3416737) glycol (PEG) | Spatially separates the parent molecule from the tag to minimize interference. precisepeg.com |

Click Chemistry and Bioconjugation Techniques for this compound Derivatives

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and simple to perform, making them ideal for bioconjugation. organic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring from an azide (B81097) and a terminal alkyne. nih.gov An alternative, strain-promoted alkyne-azide cycloaddition (SPAAC), avoids the use of a potentially toxic copper catalyst, making it highly suitable for experiments in living systems. precisepeg.com

To employ these techniques, this compound would first be derivatized to include either an azide or an alkyne functional group. This modification creates a "clickable" version of the molecule. This versatile intermediate can then be easily conjugated to a wide array of other molecules that bear the complementary functional group, such as:

Fluorophores for cellular imaging.

Affinity tags like biotin for pull-down experiments. nih.gov

Peptides or antibodies for targeted delivery.

Polymer scaffolds like polyethylene glycol (PEG) to improve solubility or pharmacokinetic properties. precisepeg.com

This modular approach allows for the rapid generation of a library of diverse probes from a single "clickable" precursor, facilitating a wide range of chemical biology studies. nih.gov

Table 3: Comparison of Click Chemistry Techniques for Bioconjugation

| Technique | Description | Advantages | Considerations |

|---|---|---|---|

| CuAAC | Copper(I)-catalyzed reaction between a terminal alkyne and an azide. organic-chemistry.org | High reaction rate, excellent yield, forms a stable 1,4-disubstituted triazole. nih.gov | Requires a copper catalyst, which can be toxic to cells. precisepeg.com |

| SPAAC | Reaction between a strained cyclooctyne (B158145) (e.g., DBCO) and an azide. precisepeg.com | Bioorthogonal (does not require a catalyst), suitable for use in living systems. | Cyclooctynes are larger and more sterically demanding. |

Development of Photocaged or Photoactivatable this compound Compounds for Spatiotemporal Control

Photocaging is a technique used to achieve precise control over the activity of a bioactive molecule in space and time. A photolabile "caging" group is attached to a critical functional group of the molecule, rendering it biologically inactive. The active compound is released only upon irradiation with light of a specific wavelength, allowing researchers to control exactly when and where the molecule becomes active within a biological system.

For this compound, a common photocaging group, such as an o-nitrobenzyl ether, could be attached to the oxygen at the C4 position (in its enol form) or the nitrogen at the N1 position. The resulting photocaged compound would be inert until a pulse of UV light cleaves the o-nitrobenzyl group, liberating the active this compound. This strategy would enable highly localized studies of its biological effects on specific cells or even within subcellular regions, minimizing off-target effects and providing a deeper understanding of its immediate downstream consequences.

Conceptual Prodrug Design Strategies Utilizing this compound as a Core Structure (Academic Context)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, typically through enzymatic action. nih.gov This approach is often used to improve properties such as solubility, stability, or bioavailability. In an academic context, conceptual prodrug strategies can be explored for this compound.

One strategy involves masking a key functional group with a promoiety that can be cleaved by common cellular enzymes. For example:

Phosphate (B84403) Esters: A phosphate group could be added to the C4-oxygen. This would likely increase water solubility and the prodrug could be activated by cellular phosphatases that cleave the phosphate group to release the active parent compound.

Glycosides: Attaching a sugar moiety (e.g., glucose) could also enhance solubility and leverage cellular glycosidases for activation. nih.gov

Another advanced strategy is the design of a "mutual prodrug," where this compound is chemically linked to a second, different pharmacologically active compound via a biodegradable linker. nih.gov Upon enzymatic cleavage, both active agents are released simultaneously, which could potentially lead to synergistic effects. For instance, linking it to an anticancer agent like 5-fluorouracil (B62378) via a succinate (B1194679) linker could create a novel hybrid agent. nih.gov

Applications in Proteomics and Metabolomics Research as Chemical Tools or Standards

The derivatized forms of this compound are powerful tools for proteomics and metabolomics research.

In proteomics , the affinity probes discussed in section 7.1.2 are used directly in chemical proteomics workflows to identify protein targets. nih.gov Techniques like affinity-pulldown coupled with mass spectrometry can provide an unbiased, proteome-wide map of the proteins that interact with the compound. This is crucial for validating intended targets and discovering previously unknown off-targets, which may be responsible for side effects or provide opportunities for drug repositioning. nih.gov

In metabolomics , while the compound itself may not be an endogenous metabolite, its interaction with cellular pathways could alter the metabolome. A stable, isotopically labeled version of this compound (e.g., containing ¹³C or ¹⁵N) could be synthesized and used as an internal standard for quantitative mass spectrometry. This would allow for precise measurement of its uptake and fate in cells or tissues, and help correlate its presence with specific changes in the levels of endogenous metabolites, providing clues to the metabolic pathways it perturbs.

Advanced Analytical Methodologies for Detection and Quantification of 6 Ethyl 5 Methylpyrimidin 4 1h One

Chromatographic Techniques for Separation and Quantification of 6-Ethyl-5-methylpyrimidin-4(1H)-one

Chromatographic techniques are powerful tools for the separation, identification, and quantification of this compound from complex mixtures. The choice of technique depends on the compound's volatility and polarity, as well as the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, PDA, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved on a reversed-phase column, such as a C18 or C8 column, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). acs.org

Different detection modes can be coupled with HPLC to provide comprehensive information:

UV Detection: Pyrimidine (B1678525) derivatives absorb ultraviolet (UV) light, allowing for their detection and quantification. nih.gov A UV detector measures the absorbance of the eluent at a specific wavelength. For pyrimidine derivatives, detection is often carried out at wavelengths around 260 nm or 275 nm. nih.govresearchgate.net The method's linearity, accuracy, and precision can be validated according to established guidelines. nih.gov

Photodiode Array (PDA) Detection: A PDA detector provides spectral information across a range of wavelengths simultaneously. This is particularly useful for assessing peak purity and for method development, as it allows for the determination of the optimal detection wavelength for the analyte. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers high selectivity and sensitivity, enabling the definitive identification and quantification of the target compound, even in complex matrices. nih.govyoutube.com Tandem mass spectrometry (LC-MS/MS) further enhances specificity and is capable of quantifying a wide range of purine (B94841) and pyrimidine metabolites with high precision and accuracy. nih.gov Ion-pairing reversed-phase UPLC-MS/MS has been successfully used for the simultaneous analysis of numerous purine and pyrimidine compounds. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Pyrimidine Derivatives

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm or MS with Electrospray Ionization (ESI) |

| Injection Volume | 5 µL |

This table presents a generalized set of parameters; specific conditions would need to be optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, pyrimidinone derivatives like this compound are generally non-volatile. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. researchgate.net

Common derivatization reagents for this class of compounds include ethyl chloroformate. researchgate.net The derivatized analyte can then be separated on a capillary column, such as an HP-5 column, and detected by a mass spectrometer. researchgate.net It is important to note that GC-MS methodologies for pyrimidines are not fully standardized, and the derivatization process can sometimes introduce experimental errors. nih.gov

Capillary Electrophoresis (CE) and Related Electrophoretic Methods for Purity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the purity assessment of pharmaceutical compounds and for the analysis of charged species. semanticscholar.org In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation is based on the differences in the electrophoretic mobility of the analytes in a capillary filled with a buffer solution. mdpi.com

CE offers several advantages for the analysis of pyrimidine derivatives, including high separation efficiency, short analysis times, and low consumption of sample and reagents. nih.gov A CZE method developed for the analysis of purine and pyrimidine metabolites demonstrated high separation efficiency, with theoretical plate numbers around 350,000 plates/m. nih.gov This technique can be used to determine the purity of this compound by separating it from any impurities, starting materials, or by-products from the synthesis process. semanticscholar.org Detection is typically performed using a UV or diode-array detector (DAD). mdpi.com

Spectrophotometric and Fluorometric Assays for High-Throughput Quantification in Research Samples

Spectrophotometric and fluorometric assays are often employed for the rapid and high-throughput quantification of compounds in research settings.

UV-Vis Spectrophotometry: This technique is based on the principle that the analyte absorbs light in the UV-Visible region. A simple and rapid UV-Vis spectrophotometric method can be developed for the estimation of pyrimidine derivatives in bulk form. nih.gov The method involves measuring the absorbance at the wavelength of maximum absorption (λmax) and can be validated for linearity, accuracy, and precision. nih.gov Derivative spectrophotometry can also be used to enhance the resolution of overlapping spectra and improve the specificity of the assay in the presence of interfering substances. mdpi.com

Fluorometric Assays: While not as common as absorbance-based methods for simple pyrimidones, fluorometric assays can be developed if the compound itself is fluorescent or can be derivatized with a fluorescent tag. For instance, a pyrimidine-based sensor has been synthesized to create fluorescent organic nanoparticles, which were used as a probe for the detection of Pseudomonas aeruginosa. nih.gov This approach highlights the potential for developing specific fluorometric detection methods.

Development of Novel Chemical Sensors and Biosensors for this compound Detection

The development of novel chemical sensors and biosensors for the specific and sensitive detection of this compound is an active area of research. These sensors can offer real-time monitoring and high sensitivity.

Chemical Sensors: These sensors typically involve a recognition element that selectively interacts with the target analyte and a transducer that converts this interaction into a measurable signal. For example, pyrimidine-based fluorescent organic nanoparticles have been developed as a sensor for bacteria. nih.gov

Biosensors: Biosensors utilize a biological component, such as an enzyme or an antibody, for molecular recognition. The interaction between the analyte and the biological element is then converted into a signal by a transducer. While specific biosensors for this compound have not been reported, the general principles of biosensor design could be applied to create such a device.

Sample Preparation Protocols and Matrix Effects in in vitro Experimental Systems and Environmental Matrices

Effective sample preparation is a critical step in the analytical workflow, especially when dealing with complex matrices such as those found in in vitro experimental systems and environmental samples. The goal of sample preparation is to isolate and concentrate the analyte of interest while removing interfering substances that could affect the accuracy and precision of the analysis. nih.gov

For the analysis of pyrimidine derivatives in biological matrices, sample preparation may involve steps such as:

Cell Lysis and Protein Precipitation: To analyze intracellular concentrations, cells are first lysed to release their contents. This is often followed by protein precipitation, using agents like perchloric acid, to remove proteins that can interfere with the analysis. nih.gov

Solid-Phase Extraction (SPE): SPE is a common technique used to clean up samples and concentrate the analyte. The choice of the sorbent material depends on the properties of the analyte and the matrix.

Liquid-Liquid Extraction (LLE): LLE can be used to separate the analyte from the sample matrix based on its differential solubility in two immiscible liquids.

Matrix effects are a significant challenge in bioanalysis, where components of the sample matrix can suppress or enhance the analyte signal, leading to inaccurate quantification. nih.gov This is particularly relevant for sensitive techniques like LC-MS. To mitigate matrix effects, strategies such as the use of stable isotope-labeled internal standards, appropriate sample dilution, and effective cleanup procedures are employed. nih.govnih.gov

Supramolecular Chemistry and Solid State Properties of 6 Ethyl 5 Methylpyrimidin 4 1h One

Analysis of Hydrogen Bonding Networks in Crystalline 6-Ethyl-5-methylpyrimidin-4(1H)-one

Hydrogen bonding is a predominant intermolecular interaction that governs the crystal packing of pyrimidinone derivatives. In the crystalline state, this compound, which contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), is expected to form robust hydrogen-bonded networks. mdpi.com

Studies on structurally related pyrimidinone compounds provide a strong basis for predicting the hydrogen bonding patterns of this compound. For instance, the crystal structure of 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one reveals that two molecules are linked by a pair of N-H···O hydrogen bonds, forming a centrosymmetric dimer. nih.gov This dimeric motif is a common feature in the crystal structures of many pyrimidinone derivatives. Similarly, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate molecules are linked by intermolecular N-H···O hydrogen bonds, creating a zigzag structure. researchgate.net

Polymorphism and Pseudopolymorphism of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, and pseudopolymorphism, where different crystal structures are formed by the inclusion of solvent molecules, are critical aspects of solid-state chemistry. However, a specific investigation into the polymorphism or pseudopolymorphism of this compound has not been reported in the available literature.

The potential for polymorphism in this compound is significant, given the conformational flexibility of the ethyl group and the possibility of different hydrogen bonding arrangements. Different crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, could lead to the formation of different polymorphs. For related pyrimidinone compounds, the crystallization from different solvents has been shown to yield crystals of varying quality, which suggests that solvent-molecule interactions can play a role in the crystallization process and could potentially lead to the formation of pseudopolymorphs. nih.gov

Co-crystallization Strategies and Salt Formation with this compound

Co-crystallization and salt formation are powerful techniques in crystal engineering to modify the physicochemical properties of a substance. There are no specific studies detailing the co-crystallization or salt formation of this compound.

However, the presence of both hydrogen bond donor and acceptor sites on the molecule makes it a suitable candidate for co-crystallization with other molecules (co-formers) that have complementary hydrogen bonding functionalities. For example, dicarboxylic acids, amides, and other heterocycles could potentially form stable co-crystals with this compound.

Furthermore, the pyrimidinone ring possesses a basic character and can be protonated to form salts. The synthesis of related pyrimidine (B1678525) derivatives often involves the use of acids or bases, and the resulting products can be isolated as salts. patsnap.com For instance, treatment of an aqueous solution of a pyrimidine derivative with hydrochloric acid to adjust the pH suggests the potential for salt formation. nih.gov

Host-Guest Interactions and Inclusion Chemistry with this compound

The ability of a molecule to act as a host and encapsulate a guest molecule is a key concept in supramolecular chemistry. There is no direct evidence or research available on the host-guest interactions or inclusion chemistry of this compound.

For a molecule to be an effective host, it typically requires a pre-organized cavity or a flexible framework that can adapt to a guest. While the hydrogen-bonded dimers of this compound might create voids in the crystal lattice, it is not immediately apparent that these would be suitable for encapsulating guest molecules in a highly specific manner. More complex, cage-like structures, often formed by larger and more rigid molecules, are typically associated with host-guest chemistry. Theoretical studies on systems like cyclodextrins demonstrate the principles of host-guest complexation, which involve a combination of van der Waals interactions and hydrogen bonds. mdpi.com

Self-Assembly Principles and Nanostructure Formation from this compound

Self-assembly is the spontaneous organization of molecules into ordered structures. The primary driving force for the self-assembly of this compound is expected to be the formation of hydrogen-bonded dimers, as discussed previously. These dimers can then further assemble into larger aggregates.

There are no specific reports on the formation of nanostructures from this compound. However, the principles of self-assembly suggest that under specific conditions, such as controlled evaporation from a solution or vapor deposition, it might be possible to generate ordered nanostructures like nanowires or nanoribbons. The formation of one-dimensional chains through halogen-π interactions has been observed in other complex heterocyclic systems, indicating that various non-covalent interactions can be exploited to create ordered assemblies. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-ethyl-5-methylpyrimidin-4(1H)-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via one-pot multicomponent reactions using dihydropyrimidinone (DHPM) scaffolds as precursors. Key reagents include POCl₃ for cyclization and DMF as a solvent under controlled temperature gradients (0°C to 60°C) . Modifications in substituents (e.g., ethyl/methyl groups) require precise stoichiometric ratios (e.g., 4.00 equiv. POCl₃) to avoid side products .

- Validation : Monitor intermediates via TLC and optimize purification using column chromatography with ethyl acetate/hexane gradients.

Q. How is structural characterization performed for pyrimidinone derivatives?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks based on electronic environments (e.g., deshielded protons near carbonyl groups at δ ~10-12 ppm) .

- X-ray Crystallography : Resolve tautomeric forms (e.g., 4(1H)-one vs. 4(3H)-one) by analyzing bond lengths (C=O ~1.22 Å, N–H ~1.01 Å) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Approach : Use DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potentials and HOMO-LUMO gaps, correlating with antimicrobial activity . Molecular docking (AutoDock Vina) identifies binding affinities to bacterial targets (e.g., DNA gyrase) .

- Case Study : Derivatives with electron-withdrawing substituents (e.g., -F) show enhanced activity due to increased electrophilicity .

Q. What strategies resolve contradictions in spectroscopic data for pyrimidinone tautomers?

- Problem : Conflicting NMR signals due to keto-enol tautomerism.

- Solution :

- Perform variable-temperature NMR to observe equilibrium shifts .

- Validate with IR spectroscopy (C=O stretch at ~1680 cm⁻¹ vs. enolic O–H at ~3200 cm⁻¹) .

Q. How are pharmacological activities of pyrimidinone derivatives systematically evaluated?

- In vitro Protocols :

- Antimicrobial Assays : Use broth microdilution (MIC values against S. aureus and E. coli) with NH₄OH buffer (pH 6.5) to maintain solubility .

- Cytotoxicity Screening : MTT assays on HEK-293 cells, normalized to positive controls (e.g., doxorubicin) .

- Data Interpretation : Structure-activity relationships (SARs) highlight the critical role of the 5-methyl group in enhancing membrane permeability .

Methodological Challenges

Q. What are the best practices for optimizing reaction scalability without compromising purity?

- Key Factors :

- Solvent selection (e.g., EtOH/H₂O 4:1 for eco-friendly reflux) .

- Catalytic additives (e.g., K₂CO₃ for base-mediated cyclization) .

Q. How to address instability of this compound in aqueous media?

- Stabilization Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.